molecular formula C6H12O6 B15141506 (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one

Cat. No.: B15141506
M. Wt: 182.16 g/mol
InChI Key: BJHIKXHVCXFQLS-WFSCDJSGSA-N
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Description

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one is a stereoisomer of a hexose derivative. This compound is characterized by the presence of multiple hydroxyl groups and an oxidanyl group, making it a polyhydroxy compound. It is structurally related to sugars and sugar alcohols, which are important in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one can be achieved through several methods. One common approach involves the oxidation of a suitable hexose precursor. For instance, glucose can be selectively oxidized at the C-6 position to introduce the oxidanyl group. This can be done using oxidizing agents such as periodic acid or lead tetraacetate under controlled conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve biotechnological methods, such as the use of specific enzymes that catalyze the oxidation of glucose or other hexoses. These enzymatic processes are often preferred due to their specificity and mild reaction conditions, which help in maintaining the integrity of the stereoisomers.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxidanyl group back to a hydroxyl group, yielding the corresponding hexitol.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include periodic acid, lead tetraacetate, and other mild oxidants.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.

Major Products

    Oxidation: Carboxylic acids or lactones.

    Reduction: Hexitols or sugar alcohols.

    Substitution: Esters or ethers of the original compound.

Scientific Research Applications

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating blood sugar levels.

    Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. Its oxidanyl group allows it to participate in redox reactions, which can modulate cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one:

    (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal: A related hexose derivative with an aldehyde group instead of an oxidanyl group.

Uniqueness

The uniqueness of (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one lies in its specific stereochemistry and the presence of the oxidanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.16 g/mol

IUPAC Name

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i7+2

InChI Key

BJHIKXHVCXFQLS-WFSCDJSGSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)[18OH]

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

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